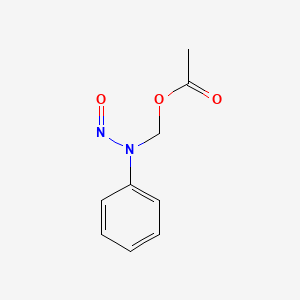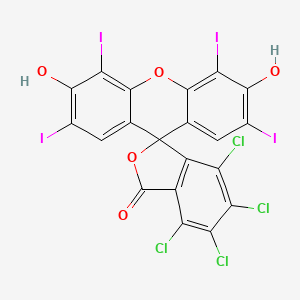
ローズベンガルラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ローズベンガルラクトンは、キサンテン類に属する汎用性の高い有機化合物です。生物学的および医学的用途における染色剤として広く知られているローズベンガルの誘導体です。ローズベンガルラクトンは、複数のハロゲン原子とヒドロキシル基を含む複雑な構造が特徴です。この化合物は、その独特の光化学的性質と活性酸素種を生成する能力により、さまざまな科学研究分野で使用されています。
科学的研究の応用
Rose bengal lactone has a wide range of applications in scientific research:
Medicine: Rose bengal lactone is being investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: It is used in the production of dyes and pigments for various industrial applications.
作用機序
ローズベンガルラクトンの作用機序は、光活性化によって一重項酸素およびその他の活性酸素種を生成する能力に関係しています。これらの反応性種は、細胞内で酸化ストレスを引き起こし、細胞死につながる可能性があります。 光線力学療法では、この化合物は癌細胞を標的にし、光照射によって細胞損傷とアポトーシスを引き起こす活性酸素種を生成します .
類似化合物の比較
類似化合物
フルオレセイン: 蛍光色素として使用されるローズベンガルラクトンの母体化合物。
エオシンY: 同様の染色特性を持つ別のキサンテン色素。
ローダミンB: さまざまな染色および蛍光用途で使用されるキサンテン色素。
独自性
ローズベンガルラクトンは、その高いハロゲン含有量のために独自です。これは、その光化学的性質と活性酸素種を生成する能力を高めます。 これは、光線力学療法や光レドックス触媒などの用途で特に効果的です .
生化学分析
Biochemical Properties
Rose Bengal lactone plays a significant role in biochemical reactions, primarily due to its ability to generate singlet oxygen upon light activation. This property makes it a valuable photosensitizer in photodynamic therapy. Rose Bengal lactone interacts with various biomolecules, including proteins and enzymes. For instance, it has been shown to interact with hyaluronic acid, forming a conjugate that exhibits prolonged antibacterial action . Additionally, Rose Bengal lactone can interact with cellular components, leading to the generation of reactive oxygen species that can induce oxidative stress in cells.
Cellular Effects
Rose Bengal lactone exerts several effects on different cell types and cellular processes. It has been observed to induce cytotoxic effects in various cell cultures, including smooth-muscle cells, endothelial cells, and corneal epithelial cells . The compound causes cellular morphological changes such as detachment, loss of motility, and cell death. Furthermore, Rose Bengal lactone influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism. For example, it has been shown to affect the photosynthetic apparatus in certain algae, suggesting its role in cellular acclimation to high-light conditions .
Molecular Mechanism
The molecular mechanism of Rose Bengal lactone involves its activation by light, leading to the production of singlet oxygen and other reactive oxygen species. These reactive species can interact with cellular components, causing oxidative damage and cell death. Rose Bengal lactone can also act as a photocatalyst, participating in redox reactions and generating hydroxide ions and radicals . This dual role as an oxidant and reductant allows it to modulate various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rose Bengal lactone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Rose Bengal lactone conjugated with hyaluronic acid exhibits prolonged antibacterial activity, maintaining its efficacy for at least 80 days . This stability is essential for its application in photodynamic therapy and other medical treatments.
Dosage Effects in Animal Models
The effects of Rose Bengal lactone vary with different dosages in animal models. In ischemic stroke models, a bolus of Rose Bengal lactone is injected into the bloodstream, followed by laser light application to induce thrombosis . The dosage-dependent effects include the formation of thrombi and subsequent tissue damage. At higher doses, Rose Bengal lactone can exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Rose Bengal lactone is involved in various metabolic pathways, particularly those related to oxidative stress and redox reactions. The compound can act as a photoredox catalyst, participating in single electron transfer pathways and generating reactive oxygen species . These metabolic interactions can influence cellular metabolism and contribute to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, Rose Bengal lactone is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. For instance, Rose Bengal lactone can be conjugated with hyaluronic acid, enhancing its stability and prolonging its antibacterial activity .
Subcellular Localization
Rose Bengal lactone’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in therapeutic applications .
準備方法
合成経路と反応条件
ローズベンガルラクトンの合成は、通常、フルオレセイン誘導体のヨウ素化および塩素化を含みます。反応条件には、制御された温度とpHレベル下でのヨウ素および塩素試薬の使用が含まれることがよくあります。このプロセスには、ハロゲン化反応を促進する触媒の使用も含まれる場合があります。
工業生産方法
ローズベンガルラクトンの工業生産には、高度な化学反応器を使用した大規模なハロゲン化反応が含まれます。このプロセスは、最終製品の収率と純度が高くなるように最適化されています。 高性能液体クロマトグラフィー(HPLC)などの技術は、ローズベンガルラクトンを反応混合物から精製および単離するために使用されます .
化学反応の分析
反応の種類
ローズベンガルラクトンは、以下を含むさまざまな化学反応を起こします。
酸化: さまざまな酸化誘導体を形成するために酸化することができます。
還元: 還元反応は、光化学的性質が変化した還元型に変換できます。
置換: 化合物中のハロゲン原子を他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。反応は、通常、特異性と収率を確保するために、制御された温度とpH条件下で行われます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな酸化および還元誘導体、およびさまざまな官能基を持つ置換化合物が含まれます .
科学研究への応用
ローズベンガルラクトンは、科学研究において幅広い用途があります。
化学: これは、可視光媒介反応における光レドックス触媒として使用され、有機分子の結合形成と官能基化を促進します.
生物学: この化合物は、微生物学的研究における生細胞と死細胞を区別するための染色剤として使用されます.
類似化合物との比較
Similar Compounds
Fluorescein: A parent compound of Rose bengal lactone, used as a fluorescent dye.
Eosin Y: Another xanthene dye with similar staining properties.
Rhodamine B: A xanthene dye used in various staining and fluorescence applications.
Uniqueness
Rose bengal lactone is unique due to its high halogen content, which enhances its photochemical properties and ability to generate reactive oxygen species. This makes it particularly effective in applications like photodynamic therapy and as a photoredox catalyst .
特性
CAS番号 |
4159-77-7 |
|---|---|
分子式 |
C20H4Cl4I4O5 |
分子量 |
973.7 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32) |
InChIキー |
VDNLFJGJEQUWRB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I |
正規SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
| 4159-77-7 | |
ピクトグラム |
Irritant |
関連するCAS |
632-68-8 (di-potassium salt) 632-69-9 (di-hydrochloride salt) |
同義語 |
Food Red 105 Rose Bengal B Rose Bengal B dipotassium salt, 131I-labeled cpd Rose Bengal B disodium salt Rose Bengal B disodium salt, 131I-labeled cpd Rose Bengal B, dipotassium salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rose Bengal Lactone's mechanism of action often involves its role as a photosensitizer. Upon light activation, it can generate reactive oxygen species (ROS) like singlet oxygen. [] While its exact interactions can vary depending on the application, one study demonstrated its ability to inhibit kinesin, a motor protein. This inhibition occurs through binding to a specific pocket on the kinesin molecule, disrupting its interaction with microtubules and impacting intracellular transport processes. []
A: While the provided abstracts don't delve into the specific spectroscopic data, Rose Bengal Lactone (C20H2O5) has a molecular weight of 332.31 g/mol. It is a lactone form of the better-known Rose Bengal sodium salt. Structural differences, particularly the presence of the lactone ring, influence its solubility and potential applications. [, ]
A: One study highlighted the use of Rose Bengal Lactone as a photosensitizer in the photooxygenation of an enone compound. This reaction, driven by light and possibly singlet oxygen, leads to the formation of peroxy hemiketals, which are valuable intermediates in organic synthesis. [] This example illustrates its potential as a catalyst in photochemical reactions, although details regarding its selectivity and broader catalytic applications are not provided in the abstracts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


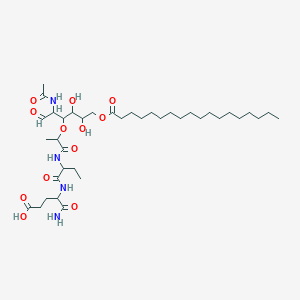
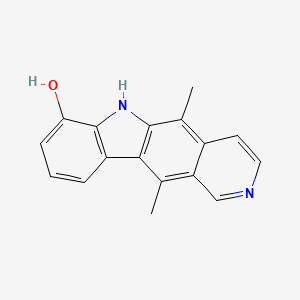
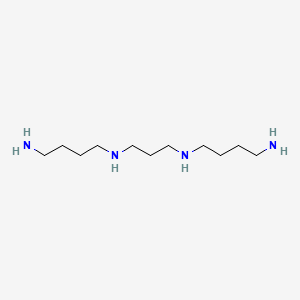
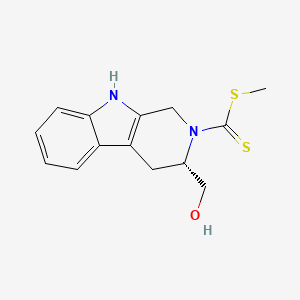
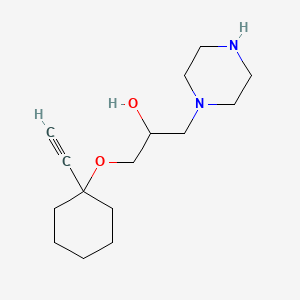
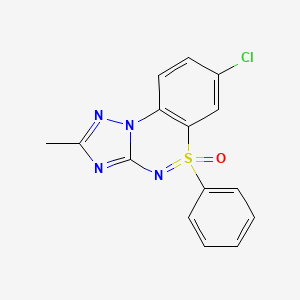
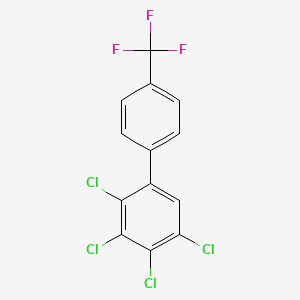
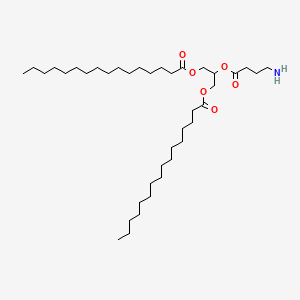
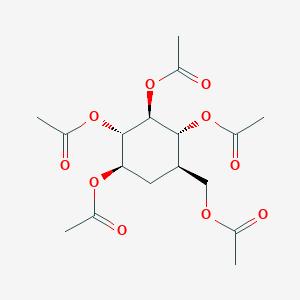
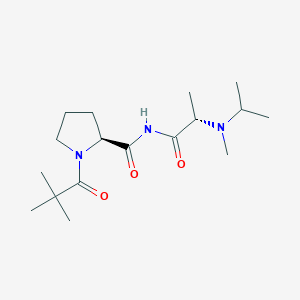
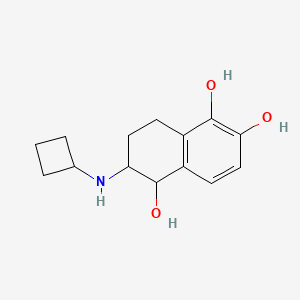

![1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE](/img/structure/B1218362.png)
